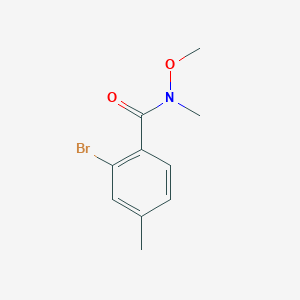

2-bromo-4,N-dimethyl-N-methoxybenzamide

Description

2-Bromo-4,N-dimethyl-N-methoxybenzamide is a benzamide derivative characterized by a bromine atom at the 2-position of the benzene ring, a methyl group at the 4-position, and a modified amide group where the nitrogen is substituted with both methoxy and methyl groups (N-methoxy-N-methyl). This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. Its synthesis typically involves coupling brominated benzoic acid derivatives with N-methoxy-N-methylamine under peptide-coupling conditions .

Properties

Molecular Formula |

C10H12BrNO2 |

|---|---|

Molecular Weight |

258.11 g/mol |

IUPAC Name |

2-bromo-N-methoxy-N,4-dimethylbenzamide |

InChI |

InChI=1S/C10H12BrNO2/c1-7-4-5-8(9(11)6-7)10(13)12(2)14-3/h4-6H,1-3H3 |

InChI Key |

GQLZADZYJXDIKI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)N(C)OC)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

4-Bromo-2-methoxy-N,N-dimethylbenzamide (CAS 1369774-49-1)

- Structural Differences : The bromine and methoxy groups are swapped (bromo at 4-position , methoxy at 2-position ), and the amide nitrogen is N,N-dimethyl instead of N-methoxy-N-methyl.

- Physicochemical Properties: Log KOW (octanol-water partition coefficient) for a related compound, 2-bromo-4'-methoxyacetophenone, is 2.1, suggesting moderate lipophilicity . This value may differ for the target compound due to the N-methoxy group’s polarity.

4-Bromo-N-methoxy-N-methyl-2-(methylthio)benzamide

- Structural Differences : Features a methylthio group at the 2-position instead of bromine and retains the N-methoxy-N-methylamide group.

- Electronic Effects : The methylthio group is less electron-withdrawing than bromine, reducing deactivation of the benzene ring. This may enhance nucleophilic aromatic substitution reactivity.

- Synthesis: Prepared using (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) as a coupling agent, highlighting methodological differences compared to the target compound’s synthesis .

Functional Group Modifications

N-Benzyl-4-bromo-2-methoxybenzamide

- Structural Differences : Replaces the N-methoxy-N-methyl group with a benzyl substituent.

- Such modifications are critical in optimizing pharmacokinetic profiles .

3-Bromo-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide (CAS 333398-00-8)

- Structural Differences : Incorporates a benzoxazole moiety and additional chlorine substituents.

- Biological Relevance: The benzoxazole ring introduces rigidity and hydrogen-bonding capacity, often enhancing binding affinity in enzyme inhibitors.

Crystallographic and Supramolecular Comparisons

4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide

- Crystal Packing : Exhibits two molecules per asymmetric unit linked via weak N–H⋯N and C–H⋯O interactions. The nitro group at the 2-position introduces strong electron-withdrawing effects, altering molecular dipole moments compared to the target compound’s methoxy group .

- Biological Activity : Synthesized for anticancer studies, demonstrating how nitro groups can enhance cytotoxicity but may also increase metabolic instability .

4-Bromo-N,N′-bis(4-methoxyphenyl)benzamidine

Physicochemical and Toxicological Profiles

*Estimated from analog data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.